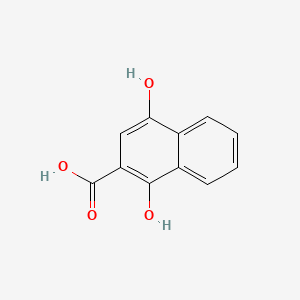

Acide 1,4-dihydroxy-2-naphtöïque

Vue d'ensemble

Description

1,4-Dihydroxy-2-naphthoic acid, also known as DHNA, is a naturally occurring compound found in plants and animals. It is an important component of the biochemical pathways that are responsible for the synthesis of many essential molecules, such as fatty acids, amino acids, and nucleic acids. DHNA has a variety of applications in scientific research and has been studied extensively in recent years.

Applications De Recherche Scientifique

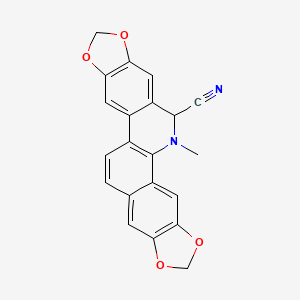

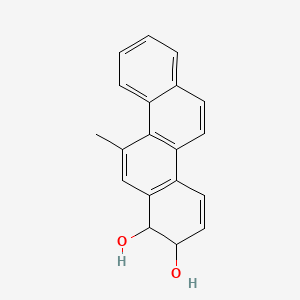

Biosynthèse des anthraquinones

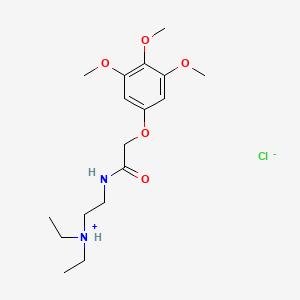

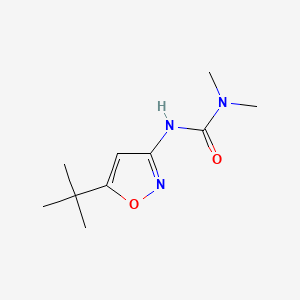

Le DHNA est impliqué dans la biosynthèse des anthraquinones dans Rubia cordifolia, une plante riche en anthraquinones de type alizarine {svg_1}. La prénylation du DHNA est la première étape spécifique au trajet dans la voie du shikimate, qui forme principalement des anthraquinones de type alizarine {svg_2}. La découverte et les études évolutives de RcDT1, une prényltransférase responsable de cette étape clé, fournissent des indications utiles pour identifier des prényltransférases supplémentaires et évolutivement variées {svg_3}.

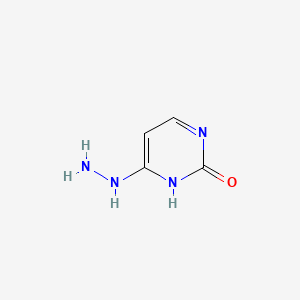

Analyse par chromatographie en phase liquide à haute performance (HPLC)

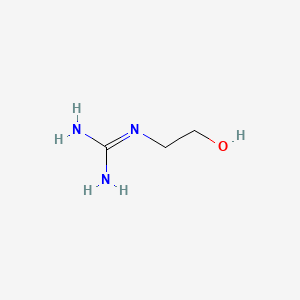

Le DHNA peut être analysé par chromatographie en phase liquide à haute performance (HPLC) en utilisant du dl-dithiothréitol (DTT) comme additif de phase mobile {svg_4}. Cette méthode améliore la précision de l'analyse du DHNA par HPLC {svg_5}.

Augmentation de la tolérance d'E. coli aux solvants organiques

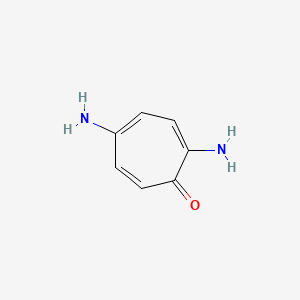

Le DHNA, connu comme un prébiotique, augmente la tolérance d'E. coli aux solvants organiques {svg_6}. Cette amélioration de la tolérance bactérienne aux solvants organiques est bénéfique pour la bioproduction de divers produits chimiques précieux {svg_7}.

Promotion de la prolifération de Bifidobacterium

Le DHNA provenant de Propionibacterium freudenreichii est connu pour promouvoir la prolifération de Bifidobacterium {svg_8} {svg_9}. Bifidobacterium est un type de bactérie bénéfique pour la santé intestinale.

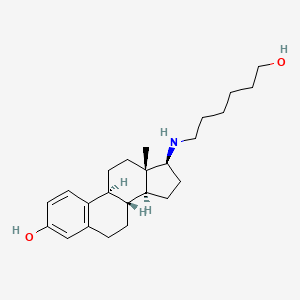

Application thérapeutique potentielle pour le traitement du psoriasis

Le DHNA a des applications thérapeutiques potentielles pour le traitement du psoriasis {svg_10} {svg_11}. Le psoriasis est une maladie chronique de la peau qui provoque la multiplication des cellules cutanées jusqu'à 10 fois plus vite que la normale, ce qui entraîne des plaques rouges et bosselées recouvertes de squames blanches.

Mécanisme D'action

Target of Action

The primary target of 1,4-Dihydroxy-2-naphthoic acid is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

1,4-Dihydroxy-2-naphthoic acid binds to the aryl hydrocarbon receptor (AhR), exhibiting anti-inflammatory activity . This compound is a bacterial-derived metabolite that interacts with its target, leading to changes in the expression of certain genes .

Biochemical Pathways

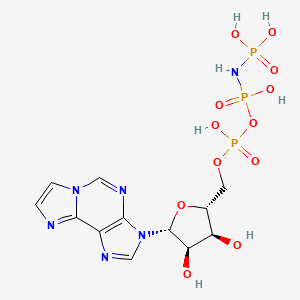

1,4-Dihydroxy-2-naphthoic acid is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It is also involved in the alternative menaquinone biosynthetic pathway found in some microorganisms, including Helicobacter pylori, Campylobacter jejuni, and Streptomyces coelicolor . In this alternative pathway, 5,8-dihydroxy-2-naphthoic acid was identified as an intermediate, instead of 1,4-dihydroxy-2-naphthoic acid .

Pharmacokinetics

It is known that this compound is a bacterial-derived metabolite, suggesting that it may be produced and metabolized within the gut microbiome .

Result of Action

The binding of 1,4-Dihydroxy-2-naphthoic acid to the aryl hydrocarbon receptor (AhR) results in anti-inflammatory activity in the gut . This can lead to changes in the expression of certain genes, which can have downstream effects on cellular function .

Action Environment

The action of 1,4-Dihydroxy-2-naphthoic acid is influenced by the gut environment, as it is a bacterial-derived metabolite . The presence of certain bacteria in the gut microbiome, such as Bifidobacteria, can influence the production and action of this compound . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH and the presence of other metabolites in the gut environment .

Analyse Biochimique

Biochemical Properties

1,4-Dihydroxy-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the menaquinone biosynthetic pathway in various microorganisms . This compound interacts with several enzymes and proteins, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of naphthoic acids . Additionally, 1,4-Dihydroxy-2-naphthoic acid has been reported to stimulate the growth of Bifidobacterium, thereby improving gut health . The interactions between 1,4-Dihydroxy-2-naphthoic acid and these biomolecules are essential for its biological activity and therapeutic potential.

Cellular Effects

1,4-Dihydroxy-2-naphthoic acid exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in human Caco2 colon cancer cells, 1,4-Dihydroxy-2-naphthoic acid induces CYP1A1 gene expression, a marker of aryl hydrocarbon receptor responsiveness . These cellular effects highlight the compound’s potential in modulating immune responses and maintaining gut health.

Molecular Mechanism

The molecular mechanism of 1,4-Dihydroxy-2-naphthoic acid involves its binding interactions with biomolecules and enzyme modulation. This compound binds to the aryl hydrocarbon receptor, exhibiting anti-inflammatory activity in the gut . Additionally, 1,4-Dihydroxy-2-naphthoic acid acts as a precursor in the biosynthesis of menaquinone, where it undergoes a series of enzymatic reactions, including hydroxylation and prenylation . These molecular interactions and enzymatic processes are critical for the compound’s biological functions and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dihydroxy-2-naphthoic acid have been observed to change over time. Studies have shown that this compound can inhibit dextran sodium sulfate-induced colitis in mice and decrease inflammation in interleukin-10-deficient mice by suppressing pro-inflammatory cytokines . The stability and degradation of 1,4-Dihydroxy-2-naphthoic acid in laboratory conditions are essential factors influencing its long-term effects on cellular function. These temporal effects provide insights into the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of 1,4-Dihydroxy-2-naphthoic acid vary with different dosages in animal models. For example, in osteoporosis model mice, concurrent administration of 1,4-Dihydroxy-2-naphthoic acid with FK506 improved bone mass reduction and suppressed inflammatory cytokine production . Additionally, different dosages of 1,4-Dihydroxy-2-naphthoic acid have been shown to modulate colonic inflammation and bacterial flora in mice . These studies highlight the importance of dosage in determining the compound’s therapeutic efficacy and potential adverse effects.

Metabolic Pathways

1,4-Dihydroxy-2-naphthoic acid is involved in several metabolic pathways, including the menaquinone biosynthetic pathway in microorganisms . This compound interacts with enzymes such as cytochrome P450 monooxygenases and prenyltransferases, which catalyze its conversion into various intermediates and final products . These metabolic pathways are essential for the compound’s biological activity and its role in promoting gut health and modulating immune responses.

Transport and Distribution

The transport and distribution of 1,4-Dihydroxy-2-naphthoic acid within cells and tissues involve specific transporters and binding proteins. For instance, in Escherichia coli, the AcrAB-TolC multidrug efflux pump has been shown to increase the expression level of 1,4-Dihydroxy-2-naphthoic acid, enhancing its organic solvent tolerance . These transport mechanisms are crucial for the compound’s localization and accumulation within cells, influencing its biological activity and therapeutic potential.

Subcellular Localization

1,4-Dihydroxy-2-naphthoic acid exhibits specific subcellular localization, which affects its activity and function. In plants, this compound is localized within plastids, where it participates in the biosynthesis of phylloquinone . Additionally, the subcellular localization of 1,4-Dihydroxy-2-naphthoic acid in bacterial cells involves its interaction with membrane-bound enzymes and transporters . These localization patterns are essential for the compound’s role in various biochemical processes and its therapeutic applications.

Propriétés

IUPAC Name |

1,4-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJUXHHACRXLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037730 | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-22-9 | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031519229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U77MR5Q7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

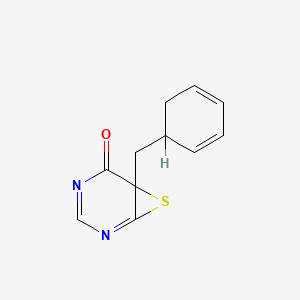

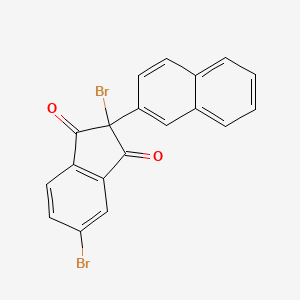

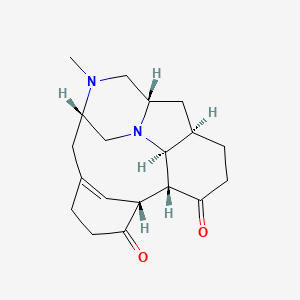

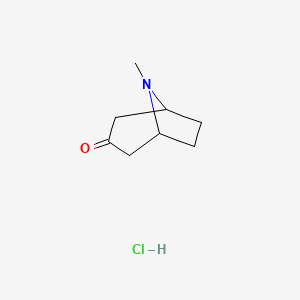

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.